Cyclopentyl-(3-methoxy-benzyl)-amine
Description
Cyclopentyl-(3-methoxy-benzyl)-amine is a secondary amine featuring a cyclopentyl group attached to a benzyl moiety substituted with a methoxy group at the meta position (Figure 1). The cyclopentyl group confers lipophilicity, while the 3-methoxy-benzyl substituent introduces electronic effects due to the electron-donating methoxy group. This compound has been studied in the context of catalytic N-alkylation reactions and as a structural motif in fragrance and pharmaceutical research .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-8-4-5-11(9-13)10-14-12-6-2-3-7-12/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUBODKVEXFVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354518 | |
| Record name | N-[(3-Methoxyphenyl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147724-24-1 | |
| Record name | N-[(3-Methoxyphenyl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Approach
Reductive amination offers a one-pot synthesis route by condensing 3-methoxybenzaldehyde with cyclopentylamine to form an imine intermediate, followed by reduction to the target amine.
Reaction Scheme :
Optimized Conditions :
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Solvent : Methanol or tetrahydrofuran (THF)
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Catalyst : Acetic acid (5 mol%)
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Reducing Agent : Sodium cyanoborohydride (NaBHCN, 1.2 equiv)
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Temperature : Room temperature (25°C)
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Time : 12–24 hours
Yield and Purity :
Key Advantages :
Nucleophilic Substitution Route
This two-step method involves synthesizing 3-methoxybenzyl chloride followed by displacement with cyclopentylamine.
Step 1: Chlorination of 3-Methoxybenzyl Alcohol
Conditions :
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Reagent : Phosphorus oxychloride (1.2 equiv)
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Catalyst : Dimethylformamide (DMF, 0.5 mol%)
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Solvent : Tetrahydrofuran (THF)
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Temperature : 35–45°C
Step 2: Amine Alkylation
Optimized Conditions :
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Solvent : Ethanol or acetonitrile
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Base : Potassium carbonate (2.0 equiv)
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Molar Ratio : 1:1.2 (chloride:amine)
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Temperature : 60–70°C
Yield and Purity :
Key Advantages :
Gabriel Synthesis
Though primarily used for primary amines, modified Gabriel protocols employing phthalimide derivatives have been explored:
Reaction Scheme :
Limitations :
Leuckart Reaction
This method faces challenges in forming secondary amines but has been attempted using excess cyclopentylamine and ammonium formate:
Yield : <30% (crude), making it impractical for large-scale synthesis.
Optimization and Reaction Conditions
Solvent Selection
Temperature and Time
Catalytic Additives
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DMF in chlorination : Accelerates POCl activation via Vilsmeier-Haack intermediate.
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Acetic acid in reductive amination : Stabilizes the imine intermediate, improving yield by 15%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
| Method | Overall Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 72–78% | 97.5% | Moderate | High |
| Nucleophilic Substitution | 82% | 99.3% | High | Moderate |
| Gabriel Synthesis | 45–50% | 95% | Low | Low |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl-(3-methoxy-benzyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzylamine moiety can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of cyclopentylmethylamine.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl-(3-methoxy-benzyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentyl-(3-methoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance the compound’s binding affinity to these targets, while the cyclopentyl group can influence its pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Amine Core
Aromatic vs. Aliphatic Amine Substituents
- (3-Methoxy-benzyl)-phenyl-amine (3ca): Replaces the cyclopentyl group with a phenyl ring. Synthesized via iridium-catalyzed N-alkylation .
- (3-Methoxy-benzyl)-p-tolyl-amine (3cb) : Incorporates a p-tolyl group (methyl-substituted phenyl), introducing steric hindrance and moderate electron-donating effects. The methyl group may improve metabolic stability relative to phenyl .
Positional Isomerism of Methoxy Groups
- (2-Methoxy-benzyl)-(4-methoxy-phenyl)-amine (3bh): Features methoxy groups at the ortho (benzyl) and para (phenyl) positions.
Heterocyclic Modifications
Pyrazole-Containing Analogues
- Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine: Substitutes the methoxy group with a pyrazole ring. This compound is commercially available (CAS 179056-27-0) with a molecular weight of 241.33 g/mol .
Morpholine Derivatives
Structural and Functional Data Table
Key Research Findings
- Catalytic Applications : this compound and its analogues (e.g., 3ca, 3cb) are synthesized via cyclometalated iridium complex-catalyzed N-alkylation, demonstrating high efficiency in amine-alcohol coupling reactions .
- Commercial Availability : Pyrazole-containing derivatives (e.g., CAS 179056-27-0) are marketed as high-purity research chemicals but may face discontinuation due to supply constraints .
Biological Activity
Cyclopentyl-(3-methoxy-benzyl)-amine is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopentyl group, a 3-methoxy-benzyl group, and an amine functional group. Its molecular formula is CHNO, and it can exist in hydrochloride form (CHClN O). The presence of the methoxy group enhances its solubility and reactivity, making it a versatile compound in various chemical applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The methoxy group is believed to enhance binding affinity to these targets, while the cyclopentyl moiety influences pharmacokinetic properties. The compound has shown potential in modulating biological pathways, which could lead to therapeutic applications.
1. Receptor Interaction
Research indicates that this compound may act as a ligand for various receptors. Its structural similarity to other known receptor agonists suggests potential activity at adenosine receptors (ARs), particularly A1R, which is involved in numerous physiological processes .
2. Inhibition Studies
Studies have demonstrated that derivatives of compounds structurally related to this compound exhibit significant inhibitory effects on key enzymes associated with various diseases. For example, compounds with similar structures have been evaluated for their capacity to inhibit anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4), both of which are implicated in cancer progression .
Case Studies
- Adenosine Receptor Agonist Activity : A study assessed the potency and selectivity of this compound derivatives at human A1R and found promising results indicating high receptor selectivity compared to other analogs .
- Dual Inhibitor Potential : Research on similar compounds revealed that modifications in the benzyl ring could enhance selectivity for ALK over other kinases, suggesting a pathway for optimizing this compound for dual inhibition strategies in cancer therapy .
Data Tables
| Compound | Target Receptor | Binding Affinity (pKi) | Selectivity Ratio |
|---|---|---|---|
| This compound | A1R | 8.5 | 1500-fold over A2AR |
| Related Compound | ALK | 7.2 | 700-fold over PLK-1 |
Q & A
Q. What are the standard synthetic routes for Cyclopentyl-(3-methoxy-benzyl)-amine, and what reaction conditions are typically employed?
this compound can be synthesized via nucleophilic substitution or reductive amination. For nucleophilic substitution, a benzyl halide derivative (e.g., 3-methoxybenzyl chloride) reacts with cyclopentylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Reductive amination involves condensing 3-methoxybenzaldehyde with cyclopentylamine using a reducing agent like NaBH₃CN in methanol . Continuous flow reactors may enhance yield and reproducibility in industrial settings .
Q. How can researchers characterize this compound using spectroscopic methods?
Key characterization methods include:
- NMR : H and C NMR to confirm the methoxy group (δ ~3.8 ppm for OCH₃), cyclopentyl protons (δ ~1.5–2.5 ppm), and benzylamine backbone .
- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular weight (e.g., calculated 235.32 g/mol for C₁₄H₂₁NO₂) .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
The compound is soluble in polar organic solvents (e.g., methanol, DCM) but poorly soluble in water. Stability studies suggest degradation under strong acidic/basic conditions or prolonged UV exposure. Store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can researchers optimize catalytic conditions to improve the yield of this compound?
Optimization strategies include:
- Catalyst Screening : B(C₆F₅)₃-catalyzed alkylation for efficient C–H activation, achieving yields >70% under mild conditions .
- Solvent Selection : Use of aprotic solvents (e.g., THF) to minimize side reactions.
- Flow Chemistry : Continuous flow reactors enhance reaction control and scalability .
- DoE (Design of Experiments) : Systematic variation of temperature, catalyst loading, and stoichiometry to identify optimal parameters.
Q. How can low yields during purification of this compound be addressed?
Common issues and solutions:
- Byproduct Formation : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the target compound .
- Emulsification : Additives like NaCl or centrifugation improve phase separation in liquid-liquid extraction.
- Degradation : Avoid high temperatures during solvent evaporation; employ rotary evaporation under reduced pressure .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological steps:
- Structural Modifications : Introduce substituents (e.g., halogens, alkyl groups) on the benzyl or cyclopentyl rings to assess electronic/steric effects .
- Biological Assays : Test derivatives against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays .
- Computational Modeling : Dock derivatives into receptor active sites (e.g., 5-HT₂A) using AutoDock Vina to predict binding affinities .
Q. How can contradictory data in biological activity studies of this compound be resolved?
Contradictions may arise from assay variability or compound instability. Mitigation strategies:
- Standardized Protocols : Use validated cell lines (e.g., HEK293 for receptor assays) and control for batch-to-batch compound variability .
- Metabolic Stability Testing : Assess hepatic microsomal stability to rule out rapid degradation in vitro .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ studies across multiple concentrations to confirm activity thresholds .
Q. What in silico methods are effective for predicting the pharmacokinetic properties of this compound?
Computational tools include:
- ADMET Prediction : SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate compound-receptor interactions over time to evaluate binding stability .
- QSAR Models : Train models on existing amine derivatives to predict toxicity or metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
